SCY-078 phosphate

antifungal susceptibility Candida auris echinocandin resistance

SCY-078 phosphate (CAS 1965291-14-8), also known as ibrexafungerp phosphate, is the phosphate salt form of a semisynthetic triterpenoid antifungal derived from enfumafungin. It functions as an orally active, non-competitive inhibitor of fungal β-1,3-D-glucan synthase.

Molecular Formula C44H70N5O8P
Molecular Weight 828.0 g/mol
CAS No. 1965291-14-8
Cat. No. B15582405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCY-078 phosphate
CAS1965291-14-8
Molecular FormulaC44H70N5O8P
Molecular Weight828.0 g/mol
Structural Identifiers
InChIInChI=1S/C44H67N5O4.H3O4P/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29;1-5(2,3)4/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51);(H3,1,2,3,4)/t28-,30+,32-,33+,34-,35+,39-,40?,41-,42+,43+,44+;/m1./s1
InChIKeyOAKUEXTYOMFKTF-GSTQBDTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SCY-078 Phosphate (Ibrexafungerp Phosphate): A Non-Echinocandin Glucan Synthase Inhibitor for Antifungal Research and Procurement


SCY-078 phosphate (CAS 1965291-14-8), also known as ibrexafungerp phosphate, is the phosphate salt form of a semisynthetic triterpenoid antifungal derived from enfumafungin [1]. It functions as an orally active, non-competitive inhibitor of fungal β-1,3-D-glucan synthase [2]. Unlike the cyclic lipopeptide echinocandins, ibrexafungerp possesses a structurally distinct triterpenoid core, leading to a partially overlapping but non-identical binding site on its target enzyme [3]. The compound demonstrates broad-spectrum activity against Candida and Aspergillus species and is notable for retaining potent activity against isolates resistant to echinocandins and azoles [4].

Why SCY-078 Phosphate Cannot Be Substituted with Generic Echinocandins or Other In-Class Antifungals


Generic substitution with echinocandins or other glucan synthase inhibitors is not functionally or pharmacokinetically equivalent to procurement of SCY-078 phosphate. SCY-078 demonstrates quantifiable retention of antifungal activity against isolates that have acquired FKS-mediated resistance to echinocandins, a feature supported by head-to-head susceptibility data showing limited cross-resistance [1]. Furthermore, the compound provides verified oral bioavailability in multiple preclinical species, in direct contrast to echinocandins which are exclusively parenteral agents with negligible oral absorption [2]. Substitution without these specific attributes would eliminate the key value propositions of oral step-down therapy and activity against echinocandin-resistant fungal pathogens.

Quantitative Evidence Guide: SCY-078 Phosphate vs. Echinocandins and In-Class Analogs


Comparative In Vitro Activity Against >400 Global C. auris Isolates Including Echinocandin-Resistant Subpopulations

Ibrexafungerp demonstrates consistent in vitro activity against a global collection of 445 clinical Candida auris isolates, with an MIC90 of 1 μg/mL and an MIC50 of 0.5 μg/mL [1]. Critically, among a subset of 32 isolates harboring elevated MICs to one or more echinocandins, ibrexafungerp retained full activity with MIC50 and MIC90 values identical to those observed in the broader population (0.5 μg/mL and 1 μg/mL, respectively) [1]. This contrasts with echinocandins, for which MICs were elevated in this subpopulation, indicating a loss of efficacy.

antifungal susceptibility Candida auris echinocandin resistance MIC90

Direct MIC Comparison Against European Candida Blood Isolates: SCY-078 vs. Caspofungin and Micafungin

In a European multicenter study evaluating 434 contemporary Candida blood isolates, ibrexafungerp demonstrated geometric mean (GM) MIC values that were numerically lower than or comparable to the established echinocandins caspofungin and micafungin across key species [1]. For the total isolate population, ibrexafungerp showed a GM MIC of 0.311 mg/L. Against C. albicans (n=163), the most common cause of invasive candidiasis, ibrexafungerp had a GM MIC of 0.062 mg/L, compared to 0.067 mg/L for caspofungin and 0.012 mg/L for micafungin [1]. Against the emerging multidrug-resistant pathogen C. auris (n=22), ibrexafungerp had a GM MIC of 0.377 mg/L, which was comparable to caspofungin (0.393 mg/L) and micafungin (0.377 mg/L) [1].

Candida bloodstream infection MIC comparison caspofungin micafungin

Retained Activity Against C. auris Isolates with Verified FKS1 Mutation (S639F) Conferring Echinocandin Resistance

Ibrexafungerp retains in vitro activity against C. auris isolates harboring the FKS1 S639F alteration, a known genetic determinant of echinocandin resistance. In a study of 122 C. auris isolates, 8 were identified as echinocandin-resistant and harbored the S639F FKS1 mutation [1]. Ibrexafungerp MICs against the full set of 122 isolates displayed a Gaussian distribution with a modal MIC of 0.5 mg/L (range 0.06–2 mg/L), suggesting uniform susceptibility that included the echinocandin-resistant subpopulation [1]. In contrast, the comparator echinocandins exhibited elevated MICs against these FKS1 mutant isolates, confirming their resistance phenotype [1].

FKS mutation echinocandin resistance mechanism Candida auris cross-resistance

Oral Bioavailability: A Definitive PK Advantage Over Parenteral-Only Echinocandins

SCY-078 phosphate confers oral bioavailability to the glucan synthase inhibitor class, a pharmacokinetic property entirely absent from echinocandins. In preclinical species, oral bioavailability of ibrexafungerp was measured at 51% in mice, 45% in rats, and 35% in dogs following oral administration [1]. In direct contrast, echinocandins such as caspofungin, micafungin, and anidulafungin exhibit negligible oral absorption and are available solely as intravenous formulations [2].

oral bioavailability pharmacokinetics echinocandin preclinical

Limited Cross-Resistance Confirmed by Tn-Seq Genetic Profiling in C. glabrata

Transposon sequencing (Tn-seq) screens in Candida glabrata reveal that the genetic pathways conferring resistance to ibrexafungerp only partially overlap with those conferring resistance to echinocandins, supporting limited cross-resistance. Overexpression of RTA1, a Pdr1 target gene, increased resistance to both ibrexafungerp and micafungin. However, overexpression of LAF1, LAC1, and IPT1, which conferred resistance to micafungin, had no impact on resistance to ibrexafungerp [1]. This divergent genetic resistance profile indicates that ibrexafungerp and echinocandins are subject to distinct resistance mechanisms [1].

cross-resistance Tn-seq Candida glabrata glucan synthase

Anti-Biofilm Activity Comparable to Echinocandins and Superior to Fluconazole

Ibrexafungerp exhibits anti-biofilm activity against Candida spp. that is comparable to that of echinocandins and significantly superior to fluconazole (P < 0.001) [1]. This property is relevant given that biofilm formation on medical devices contributes to persistent infections and reduced antifungal susceptibility [2].

biofilm Candida antifungal echinocandin

Optimal Research and Industrial Application Scenarios for SCY-078 Phosphate Procurement


In Vitro Susceptibility Testing of Multidrug-Resistant Candida auris Isolates

SCY-078 phosphate is optimally utilized in susceptibility testing programs targeting Candida auris isolates with confirmed or suspected resistance to echinocandins and/or azoles. Evidence demonstrates that ibrexafungerp retains MIC50 and MIC90 values of 0.5 μg/mL and 1 μg/mL even against isolates with elevated echinocandin MICs, including those harboring the FKS1 S639F mutation [6][4]. Procurement supports inclusion as a comparator or test agent in surveillance studies, clinical microbiology validation panels, and investigations into alternative treatment options for pan-resistant C. auris infections.

Preclinical In Vivo Studies Requiring Oral Glucan Synthase Inhibition

SCY-078 phosphate is the only glucan synthase inhibitor that enables oral administration in preclinical animal models, with demonstrated oral bioavailability of 51% in mice, 45% in rats, and 35% in dogs [6]. This supports study designs that require chronic dosing, oral step-down from intravenous therapy, or reduced animal handling stress. Procurement is indicated for murine models of disseminated candidiasis, invasive pulmonary aspergillosis, or cutaneous C. auris infection where oral administration is operationally advantageous or scientifically necessary to mimic clinical oral step-down regimens [4].

Mechanistic Studies of Glucan Synthase Inhibition and Resistance Pathway Dissection

SCY-078 phosphate serves as a critical chemical probe for dissecting glucan synthase inhibition pathways that are distinct from those targeted by echinocandins. Tn-seq profiling confirms that ibrexafungerp and echinocandins exhibit only partial overlap in genetic resistance determinants, with LAF1, LAC1, and IPT1 overexpression conferring resistance to micafungin but not to ibrexafungerp [6]. This differential genetic susceptibility profile enables researchers to interrogate FKS-dependent and FKS-independent resistance mechanisms with reduced confounding from shared pathways. Procurement is recommended for academic and industrial laboratories engaged in antifungal target validation, resistance mechanism elucidation, or chemical biology studies of fungal cell wall synthesis.

Candida Biofilm Eradication and Persistence Studies

SCY-078 phosphate is well-suited for in vitro and in vivo investigations of Candida biofilm formation, maturation, and eradication. The compound demonstrates anti-biofilm activity comparable to that of echinocandins and significantly superior to fluconazole (P < 0.001) [6]. This property, combined with oral bioavailability, enables long-term biofilm studies without continuous parenteral access. Procurement supports research into device-associated candidiasis, catheter-related bloodstream infections, and the evaluation of antifungal lock therapy or oral suppressive strategies targeting biofilm-embedded fungal populations.

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